4-Fluoro-10,11-dihydro-5H-dibenzo[A,D][7]annulen-5-one
Description
4-Fluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one (CAS 885269-84-1) is a fluorinated derivative of dibenzosuberone, a tricyclic compound comprising a central seven-membered ring fused with two benzene rings. Its molecular formula is C₁₅H₁₁FO, with a molecular weight of 226.25 g/mol . This compound is stored under dry, room-temperature conditions and carries hazard warnings for skin (H315) and eye irritation (H319) .
Dibenzosuberone derivatives are structurally related to antidepressants (e.g., amineptine) and have been explored for applications in organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
885269-84-1 |
|---|---|
Molecular Formula |
C15H11FO |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
4-fluorotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one |
InChI |
InChI=1S/C15H11FO/c16-13-7-3-5-11-9-8-10-4-1-2-6-12(10)15(17)14(11)13/h1-7H,8-9H2 |
InChI Key |
AQBFJPZDENDXGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=C1C=CC=C3F |
Origin of Product |
United States |
Biological Activity
4-Fluoro-10,11-dihydro-5H-dibenzo[A,D] annulen-5-one (CAS No. 885269-84-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by relevant case studies and research findings.
- Molecular Formula : C15H11F O
- Molecular Weight : 226.25 g/mol
- CAS Number : 885269-84-1
This compound features a fluorine atom substitution, which may influence its interaction with biological targets.
Synthesis
The synthesis of 4-Fluoro-10,11-dihydro-5H-dibenzo[A,D] annulen-5-one typically involves multi-step organic reactions. The specific methods can vary, but they generally include the following processes:
- Formation of Dibenzo Structure : The foundational dibenzo structure is created through cyclization reactions.
- Fluorination : Introduction of the fluorine atom can be achieved using fluorinating agents under controlled conditions to ensure selectivity.
Anticancer Activity
Research indicates that compounds similar to 4-Fluoro-10,11-dihydro-5H-dibenzo[A,D] annulen-5-one exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that related dibenzocycloheptene derivatives inhibited the growth of various cancer cell lines. The mechanism of action appears to involve interference with cellular signaling pathways that regulate proliferation and apoptosis .
The proposed mechanisms by which 4-Fluoro-10,11-dihydro-5H-dibenzo[A,D] annulen-5-one may exert its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit DNA synthesis in cancer cells, leading to reduced cell viability.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis through intrinsic pathways, which may involve mitochondrial dysfunction and activation of caspases.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a derivative of dibenzo[a,d]annulene in murine models. The results indicated a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how dibenzo derivatives interact with cellular targets. It was found that these compounds could effectively disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death in cancerous cells .
Data Table: Biological Activity Summary
Scientific Research Applications
Pharmaceutical Development
4-Fluoro-10,11-dihydro-5H-dibenzo[A,D] annulen-5-one is being investigated for its potential role as a pharmaceutical intermediate. Its structural analogs have been shown to exhibit activity against various biological targets, including:
- Antidepressants : The compound is related to dibenzosuberone derivatives, which have been studied for their antidepressant properties. Its fluorinated variant may enhance the pharmacological profile by improving bioavailability and receptor binding affinity .
- Antihistamines : Similar compounds have been utilized in the development of antihistamines, suggesting that this derivative could also possess antihistaminic properties .
Cancer Research
Research indicates that compounds related to dibenzo[a,d]annulenes may exhibit anticancer activity. The unique structure of 4-fluoro derivatives can lead to the development of novel chemotherapeutic agents that target specific cancer cell pathways .
Organic Electronics
The compound's unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics is under investigation .
Polymer Chemistry
In polymer science, derivatives of dibenzo[a,d]annulenes are being explored as building blocks for new materials with enhanced thermal stability and mechanical properties. The incorporation of fluorine atoms can significantly alter the physical properties of polymers derived from these compounds .
Data Summary Table
Case Study 1: Antidepressant Activity
A study conducted on dibenzosuberone derivatives indicated that modifications at the fluorine position can enhance antidepressant effects by increasing serotonin receptor affinity. This suggests that 4-fluoro-10,11-dihydro-5H-dibenzo[A,D] annulen-5-one could be a valuable scaffold for developing new antidepressants.
Case Study 2: Organic Photovoltaics
Research published in Advanced Materials demonstrated that incorporating dibenzo[a,d]annulene derivatives into photovoltaic cells improved efficiency due to better charge transport properties. This finding supports the potential application of 4-fluoro variants in next-generation solar cells.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The fluorine atom at the 4-position acts as an electron-withdrawing group, directing incoming electrophiles to meta and para positions on the aromatic rings. Key reactions include:
Nitration
-
Reagents : Concentrated HNO₃/H₂SO₄ mixture.
-
Conditions : 0–5°C, controlled addition to minimize polysubstitution.
-
Outcome : Predominant nitration at the para position relative to fluorine .
Sulfonation
-
Reagents : Fuming H₂SO₄.
-
Conditions : 80–100°C, 2–4 hours.
-
Outcome : Sulfonic acid derivatives form at the meta position.
Halogenation
-
Reagents : Br₂/FeBr₃ or Cl₂/AlCl₃.
-
Conditions : Room temperature, inert solvent (e.g., CCl₄).
-
Outcome : Bromination/chlorination at activated positions, though steric hindrance limits reactivity .
Reduction of the Ketone Group
The carbonyl group at the 5-position undergoes reduction to form secondary alcohols:
Catalytic Hydrogenation
-
Reagents : H₂ gas, Pd/C catalyst.
-
Conditions : 1 atm H₂, ethanol solvent, 25°C.
-
Outcome : 5-Hydroxy-4-fluoro-10,11-dihydro-5H-dibenzo[A,D] annulene .
Hydride Reduction
-
Reagents : LiAlH₄ or NaBH₄.
-
Conditions : Anhydrous ether or THF, reflux.
Nucleophilic Addition Reactions
The ketone participates in nucleophilic additions, though steric hindrance from the fused rings limits reactivity:
Grignard Addition
-
Reagents : RMgX (e.g., CH₃MgBr).
-
Conditions : Dry THF, 0°C to room temperature.
Cyanohydrin Formation
-
Reagents : KCN/HCN.
-
Conditions : Acidic buffer (pH 4–5).
Cyclization and Ring-Opening Reactions
The compound serves as a precursor in synthesizing tricyclic antidepressants via cyclocondensation:
Friedel-Crafts Acylation
-
Reagents : AlCl₃, acyl chloride derivatives.
-
Conditions : Reflux in dichloromethane.
-
Outcome : Intramolecular cyclization to form dibenzosuberone analogs .
Functionalization via Cross-Coupling
Palladium-catalyzed reactions enable derivatization of the aromatic core:
Suzuki-Miyaura Coupling
-
Reagents : Arylboronic acid, Pd(PPh₃)₄.
-
Conditions : K₂CO₃, DMF/H₂O, 80°C.
-
Outcome : Biaryl derivatives with enhanced pharmacological potential .
Oxidation Reactions
The ketone group resists further oxidation under standard conditions, but side-chain modifications are feasible:
Side-Chain Oxidation
-
Reagents : KMnO₄, acidic conditions.
-
Conditions : 60–80°C, aqueous H₂SO₄.
-
Outcome : Carboxylic acid derivatives at alkyl substituents .
Mechanistic Insights
-
Fluorine’s Electronic Effects : The fluorine atom stabilizes carbocation intermediates in EAS via inductive effects, favoring meta/para substitution.
-
Steric Hindrance : The fused ring system impedes nucleophilic attack at the ketone, necessitating activated reagents or elevated temperatures .
-
Catalytic Influence : Lewis acids (e.g., AlCl₃) enhance electrophilic reactivity in cyclization reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between 4-fluoro-dibenzosuberone and analogous compounds:
Key Observations:
- Electron Effects : Fluorine’s electronegativity increases polarity and electron-withdrawing effects compared to bromine, which has lower electronegativity but greater polarizability .
- Geometry : Theoretical studies indicate substituents alter the planarity of the central ring. Fluorine’s smaller size minimally distorts the tricyclic framework, while bromine’s bulk may induce steric strain .
- Bond Lengths : The C10-C11 bond length in 10,11-dihydro derivatives ranges from 1.529–1.544 Å (single bond) versus 1.345–1.352 Å in unsaturated analogs .
Q & A
What are the established synthetic routes for 4-Fluoro-10,11-dihydro-5H-dibenzo[A,D][7]annulen-5-one?
Basic
The compound can be synthesized via nucleophilic aromatic substitution starting from 5-chloro-10,11-dihydro-5H-dibenzo[a,d][7]annulene. Fluorination is achieved using potassium fluoride (KF) or analogous fluorinating agents under controlled conditions. This method is efficient for introducing fluorine at the 4-position . Derivatives are often synthesized via Grignard reactions, where the ketone moiety reacts with organomagnesium reagents to form substituted amines or alcohols .
What analytical techniques are recommended for purity assessment and structural confirmation?
Basic
High-performance liquid chromatography (HPLC) coupled with UV detection is standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Reference standards, such as those listed in pharmacopeial impurity catalogs, are critical for comparative analysis .
What safety protocols are essential for handling this compound?
Basic
Store in a sealed container under dry, room-temperature conditions to prevent degradation. Personal protective equipment (PPE), including gloves and goggles, is mandatory due to skin/eye irritation risks (H315/H319). Avoid heat and ignition sources, as thermal stability data are limited .
How can synthesis be optimized for industrial-scale production?
Advanced
Traditional methods using cryogenic temperatures (-78°C) and pyrophoric reagents (e.g., organolithium compounds) are impractical for scale-up. Alternative routes employ safer reagents (e.g., Grignard reagents in tetrahydrofuran) and avoid harsh conditions like polyphosphoric acid cyclization, which risks product degradation. A scalable process for dichloro analogs achieved high yields (>80%) via sequential Friedel-Crafts acylation and halogenation .
What structural modifications enhance biological activity in derivatives?
Advanced
Introducing aminoalkyl or cyanomethyl groups via Cu-catalyzed cross-coupling or Grignard reactions improves bioactivity. For example, 3-(dimethylamino)propylidene derivatives have been explored for neuroprotective effects, though their PARP1 inhibition efficacy was negligible . Substituents at the 5-position (e.g., cyclohexylidene) enhance molecular flexibility and binding affinity in kinase inhibitors .
How can researchers resolve contradictions in reported biological data?
Advanced
Discrepancies in activity (e.g., PARP1 inhibition failures) may arise from substituent stereochemistry or linker length. Comparative studies using isothermal titration calorimetry (ITC) and molecular docking can clarify structure-activity relationships (SAR). Inactive analogs should be tested alongside positive controls to validate assay conditions .
What strategies mitigate impurity formation during synthesis?
Advanced
Common impurities include dibenzosuberone (unsubstituted parent ketone) and dihydro derivatives. Impurity profiling via LC-MS with charged aerosol detection (CAD) ensures trace-level identification. Use of high-purity starting materials and controlled reaction stoichiometry minimizes byproducts .
How is metabolic stability evaluated for this compound?
Advanced
In vitro assays with liver microsomes or hepatocytes identify phase I/II metabolites. Radiolabeled compounds (e.g., ¹⁴C at the ketone group) track metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolites, while cytochrome P450 inhibition assays assess drug-drug interaction risks .
Can electrochemical methods functionalize the annulene core?
Advanced
Cyclic voltammetry (CV) reveals redox behavior, enabling electrochemical synthesis of derivatives. For example, 5-methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene was prepared via thione photolysis, demonstrating applicability for redox-active modifications .
What computational tools predict the compound’s physicochemical properties?
Advanced
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties. Quantum chemical computations validate spectroscopic data (e.g., NMR chemical shifts) and solubility parameters, aiding in rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
